Hexahydro-1-(3-phenyl-2-propen-1-yl)-1H-1,4-diazepine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-phenylprop-2-enyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-4,6-8,15H,5,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUIGUMFYZTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213796 | |
| Record name | Hexahydro-1-(3-phenyl-2-propen-1-yl)-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40389-68-2 | |
| Record name | Hexahydro-1-(3-phenyl-2-propen-1-yl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40389-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-(3-phenyl-2-propen-1-yl)-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cinnamyl 1,4 Diazepane and Its Analogues
Foundational Approaches to the 1,4-Diazepane Ring System
The 1,4-diazepane framework is a common motif in biologically active molecules, prompting the development of numerous synthetic strategies. nih.gov These methods often begin with acyclic precursors and employ cyclization reactions to form the seven-membered ring.
A primary strategy for forming the 1,4-diazepane ring involves the cyclization of linear diamine precursors. These reactions typically create two new carbon-nitrogen bonds or a single carbon-nitrogen bond to close the ring.
One-step methods have been developed that unite readily available 1,3-diamine derivatives with electron-deficient allenes through a formal [5 + 2] cyclization. nih.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov For instance, the reaction of N,N'-ditosylpropane-1,3-diamine with allenyl ester substrates in the presence of N-iodosuccinimide (NIS) at elevated temperatures can produce 1,4-diazepane products in good yields. nih.gov
Domino processes offer another efficient route. A step- and atom-economical protocol can synthesize 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This reaction proceeds through the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. acs.org Additionally, intramolecular Mitsunobu reactions have been successfully employed to construct the chiral 1,4-diazepane moiety from precursors containing both a sulfonamide and a hydroxyl group. sci-hub.se
| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diamine Derivative | Electron-Deficient Allene | N-Iodosuccinimide (NIS) | Amphoteric Diamination/[5+2] Cyclization | Modest to Good | nih.gov |
| 1,2-Diamine | Alkyl 3-oxohex-5-enoate | None (Solvent-free conditions) | Domino (Aza-Nazarov/Aza-Michael) | Not Specified | acs.org |
| Sulfonamide-Alcohol | - | DEAD/PPh3 | Intramolecular Mitsunobu | Not Specified | sci-hub.se |
| 2,2'-(1,3-propanediyldiimino)diphenols | Glyoxal or 2,3-butanedione | BH3–DMS (reduction step) | Condensation then Reduction | 75-83% | researchgate.net |
The synthesis of seven-membered rings like diazepanes presents unique thermodynamic and kinetic challenges. sioc-journal.cn Consequently, a diverse array of synthetic methods has been developed to overcome these hurdles.
Transition metal-catalyzed reactions are prominent, including intramolecular cyclizations that form the heterocyclic ring with high efficiency. mdpi.com For example, rhodium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of allylic trichloroacetimidates with 2-amino aryl aldehydes, followed by intramolecular hydroacylation, produces seven-membered aza ketones in high yields and excellent selectivity. bohrium.com Multicomponent reactions (MCRs) also provide a powerful tool for building molecular diversity and complexity in a single step. researchgate.net The Ugi four-component reaction (Ugi-4CR), for instance, can be employed in a sequence involving deprotection and subsequent cyclization to form 1,4-diazepine rings. nih.gov
Other modern approaches include radical-mediated tandem cyclizations, which can avoid the harsh conditions and poor atom economy of some traditional methods. sioc-journal.cn N-Heterocyclic carbene (NHC) organocatalysis has also emerged as a powerful strategy for the rapid construction of complex molecular architectures, including seven-membered rings. sioc-journal.cn
| Strategy | Catalyst/System | Key Features | Reference |
|---|---|---|---|
| Radical-Mediated Tandem Cyclization | Various radical initiators | Avoids harsh conditions, good atom economy. | sioc-journal.cn |
| Multicomponent Reactions (MCR) | Ugi-4CR | Diversity-oriented, rapid, builds complexity. | researchgate.netnih.gov |
| Transition-Metal Catalysis | Rhodium, Palladium | High efficiency and selectivity (e.g., hydroacylation, amination). | mdpi.combohrium.com |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC Organocatalysts | Powerful tool for constructing complex architectures. | sioc-journal.cn |
Incorporation of the Cinnamyl Moiety
The cinnamyl group can be introduced at various stages of the synthesis: onto a pre-formed diazepane ring, as part of a cinnamoyl intermediate that is later modified, or as a substituent on a precursor used in the ring-forming reaction itself.
Direct cinnamylation involves the N-alkylation of a 1,4-diazepane or a protected derivative. This is typically achieved by reacting the secondary amine of the diazepane ring with a cinnamyl halide, such as cinnamyl bromide or cinnamyl chloride, in the presence of a base. The nitrogen atom acts as a nucleophile, displacing the halide to form the N-cinnamyl bond. This method is straightforward but requires the prior synthesis of the 1,4-diazepane core.
An alternative and widely used strategy is to first acylate the diazepane nitrogen with cinnamoyl chloride, followed by reduction of the resulting amide (a cinnamoyl group) to the desired amine (a cinnamyl group).
The N-cinnamoylation step is a nucleophilic acyl substitution. For example, reacting a diazepane precursor with cinnamoyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dry pyridine (B92270) can achieve high yields of the N-cinnamoyl diazepane. smolecule.com A study reported yields of 72–85% for this acylation step. smolecule.com The subsequent reduction of the amide carbonyl group is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
| Diazepane Precursor | Acylating Agent | Base/Solvent | Reaction | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Diazepane derivative | Cinnamoyl chloride | K₂CO₃ / Pyridine | N-Cinnamoylation | 72-85% | smolecule.com |
Perhaps the most convergent approach involves using a precursor that already contains the cinnamoyl group during the formation of the diazepane ring. Research has demonstrated the synthesis of novel diazepine-substituted cinnamic acid derivatives through such a pathway. nih.govresearchgate.net
In this method, a linear precursor bearing a cinnamoyl group, such as a tert-butyl (3-cinnamamidopropyl)carbamate derivative, is reacted with a reagent like 2,3-dibromopropanoic acid in the presence of potassium carbonate. nih.govresearchgate.net This reaction proceeds via microwave assistance to construct the seven-membered ring, yielding a 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivative. nih.govresearchgate.net A specific example of this microwave-assisted cyclization at 120°C for 20 minutes resulted in a 68.2% yield of the target diazepane. smolecule.com This method efficiently combines the ring formation and cinnamoyl incorporation into a single conceptual strategy.
| Cinnamoyl-Substituted Precursor | Cyclizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl (3-cinnamamidopropyl)carbamate derivatives | 2,3-Dibromopropanoic acid | Microwave, K₂CO₃, 120°C, 20 min | 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivative | 68.2% | smolecule.comnih.govresearchgate.net |
Advanced Synthetic Techniques
To meet the growing demand for structurally diverse 1,4-diazepane derivatives, chemists have developed advanced synthetic methods that offer improvements in efficiency, selectivity, and environmental friendliness over traditional approaches.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,4-diazepanes. rasayanjournal.co.inresearchgate.netresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.ine-journals.in
For instance, the synthesis of certain diazepine (B8756704) derivatives has been achieved by irradiating a mixture of an aldehyde, a ketone, and ethylenediamine (B42938) with microwaves in the presence of a base like potassium hydroxide. researchgate.net Another example involves the microwave-assisted cyclization of 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives, which resulted in a 68.2% yield in just 20 minutes at 120°C. smolecule.comnih.gov This represents a greater than 50% reduction in reaction time compared to conventional heating. smolecule.com The efficiency of microwave-assisted synthesis is attributed to the uniform thermal energy distribution and enhanced molecular collisions. smolecule.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,4-Diazepane Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | >40 minutes | Not specified | smolecule.com |
| Microwave-Assisted | 20 minutes | 68.2% | smolecule.com |
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgbeilstein-journals.org Several one-pot procedures have been developed for the synthesis of 1,4-diazepane analogues.
One such strategy involves a three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide to produce oxazepine-quinazolinone derivatives, which share a seven-membered ring system with diazepanes. frontiersin.org This reaction proceeds with high yields and forms multiple C-C and C-N bonds in a single operation. frontiersin.org Another example is the graphite (B72142) oxide-catalyzed one-pot, three-component synthesis of spirodibenzo smolecule.comresearchgate.netdiazepine derivatives in an aqueous ethanol (B145695) medium, highlighting a green chemistry approach. rsc.org The use of N-propargylamines as starting materials has also gained attention for the synthesis of 1,4-diazepane cores due to high atom economy and shorter synthetic routes. researchgate.net
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of C-C and C-N bonds, which are crucial for assembling the 1,4-diazepane scaffold and its derivatives. mdpi.commdpi.com
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been extensively used for the intramolecular C-N bond formation to create the diazepine ring. mdpi.com For example, the synthesis of 1,4-benzodiazepin-2,5-diones has been achieved from precursors prepared by the Ugi four-component reaction, followed by a palladium-catalyzed intramolecular C-N coupling. mdpi.com Copper-catalyzed reactions also play a significant role. A facile synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives was developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.com Furthermore, silver(I) triflate has been used to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides to furnish pyrazolo[1,5-a] smolecule.comresearchgate.netdiazepine scaffolds in high yields. beilstein-journals.org
Table 2: Examples of Metal-Catalyzed Synthesis of Diazepane Analogues
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ / BINAP | Intramolecular Buchwald-Hartwig | Dibenzo[b,e] smolecule.comresearchgate.netdiazepinones | mdpi.com |
| CuI / N,N-dimethylglycine | Intramolecular C-N Cross-Coupling | Azetidine-fused 1,4-benzodiazepines | mdpi.com |
| AgOTf | Intramolecular Heteroannulation | Pyrazolo[1,5-a] smolecule.comresearchgate.netdiazepines | beilstein-journals.org |
Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives
The synthesis of enantiomerically pure chiral 1,4-diazepane derivatives is of great importance, as the stereochemistry of a molecule can profoundly influence its biological activity. nih.govacs.org Several stereoselective synthetic strategies have been developed to address this challenge.
One approach involves the use of chiral starting materials, such as amino acids, to construct the diazepane ring. acs.org For example, polymer-supported synthesis has been employed for the stereoselective preparation of morpholine- and thiomorpholine-3-carboxylic acid derivatives, which can be considered analogues of diazepane building blocks. acs.org Another strategy is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, derived from a commercially available chiral starting material, has been used to construct a chiral 1,4-diazepane. thieme-connect.com Furthermore, ω-transaminases have been employed for the asymmetric synthesis of chiral amines from prochiral ketones, which can then be used to construct chiral diazepane rings, demonstrating the power of biocatalysis in achieving high enantioselectivity. almacgroup.com
Protecting Group Strategies for Selective Functionalization
In the synthesis of complex molecules like 1-cinnamyl-1,4-diazepane, which contains multiple reactive sites, the use of protecting groups is often essential to achieve selective functionalization. organic-chemistry.orgwiley-vch.de Protecting groups temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org
For the 1,4-diazepane scaffold, the two nitrogen atoms are often protected to allow for selective modification at other positions. Common nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, allows for the sequential functionalization of the molecule. organic-chemistry.org For example, a Boc group can be removed under acidic conditions, while a fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a base. organic-chemistry.org This strategy is crucial for the synthesis of complex, multi-functionalized 1,4-diazepane derivatives. researchgate.net
Yield Optimization and Scalability Considerations for 1-Cinnamyl-1,4-diazepane Production
Optimizing the reaction yield and ensuring the scalability of the synthetic route are critical considerations for the practical production of 1-cinnamyl-1,4-diazepane, particularly for potential pharmaceutical applications. nih.govresearchgate.net
Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, solvent, catalyst loading, and reactant concentrations to find the conditions that provide the highest yield of the desired product. researchgate.net For instance, in the biosynthesis of cinnamylamine, a precursor to 1-cinnamyl-1,4-diazepane, optimizing the concentrations of the precursor, amino donor, and cofactor led to a significant increase in product yield. nih.gov
Scalability refers to the ability to increase the production scale from laboratory quantities to pilot plant or industrial-scale production without significant loss of yield or purity. almacgroup.com This requires the development of robust and safe reaction conditions. Continuous-flow synthesis is an emerging technology that offers advantages in scalability, safety, and process control compared to traditional batch processes. researchgate.net The development of a scalable synthesis often involves minimizing the use of hazardous reagents and simplifying purification procedures. For example, a one-pot synthesis that avoids the isolation of intermediates can be more easily scaled up. frontiersin.org
Chemical Reactivity and Derivatization Pathways of 1 Cinnamyl 1,4 Diazepane Scaffolds
Reactivity of the Cinnamyl Alkene Moiety
The alkene functional group within the cinnamyl moiety is a key site for a variety of chemical transformations, including addition, oxidation, and reduction reactions. The reactivity of this double bond is influenced by its conjugation with the adjacent phenyl ring.
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond of the cinnamyl group readily undergoes electrophilic addition reactions. savemyexams.com In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. msu.edu
A classic example is the addition of hydrogen halides (HX). This reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. msu.edu The regioselectivity of this addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation, typically at the benzylic position. savemyexams.comdalalinstitute.com
Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), is another common electrophilic addition. The reaction of bromine with cinnamic acid, a related structure, proceeds via an anti-addition mechanism, confirmed by the formation of the erythro configured product. mdpi.com This suggests the involvement of a bridged halonium ion intermediate.
Furthermore, reactions like bromohydroxylation, which introduces both a bromine atom and a hydroxyl group across the double bond, have been effectively carried out on cinnamyl alcohols. wikipedia.org These reactions are classic examples of electrophilic additions and can be performed enantioselectively using chiral catalysts. rsc.org
Table 1: Examples of Addition Reactions on Cinnamyl-like Scaffolds This table is generated based on typical reactions for the cinnamyl functional group and may not represent reactions performed specifically on 1-cinnamyl-1,4-diazepane.
<
| Reaction Type | Reagents | Product Type | Stereochemistry | Reference |
|---|---|---|---|---|
| Hydrohalogenation | H-Br | Brominated Alkane | Markovnikov regioselectivity | msu.edu |
| Halogenation | Br₂ in CH₂Cl₂ | Vicinal Dibromide | anti-addition | mdpi.com |
| Bromohydroxylation | PhCONHBr, H₂O, (DHQD)₂PHAL (catalyst) | Vicinal Bromohydrin | Enantioselective | wikipedia.orgrsc.org |
>
Oxidation and Reduction Transformations of the Cinnamyl Group
The alkene of the cinnamyl group can be readily reduced through catalytic hydrogenation. This process typically involves molecular hydrogen (H₂) and a metal catalyst such as Palladium on carbon (Pd/C), which reduces the double bond to a single bond, effectively saturating the cinnamyl side chain. msu.edu While strong reducing agents like lithium aluminum hydride (LiAlH₄) primarily reduce the carbonyl group in cinnamaldehyde (B126680), they can also reduce the conjugated double bond, especially when the LAH is in excess. msu.edu In contrast, milder reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the aldehyde without affecting the double bond. york.ac.uk
Oxidation of the cinnamyl group can lead to various products depending on the reagents used.
Epoxidation : The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or via catalytic methods. mdpi.com The epoxidation of cinnamic acid derivatives has been achieved with high enantioselectivity using dioxiranes generated from keto bile acids. nih.gov
Dihydroxylation : The alkene can be converted into a vicinal diol (a glycol). This can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic osmate ester intermediate, leading to the two hydroxyl groups being added to the same face of the double bond. libretexts.org Anti-dihydroxylation can be achieved via the opening of an epoxide ring. libretexts.org
Oxidative Cleavage : Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond entirely, yielding aldehydes or carboxylic acids.
Table 2: Oxidation and Reduction of the Cinnamyl Group This table is generated based on typical reactions for the cinnamyl functional group and may not represent reactions performed specifically on 1-cinnamyl-1,4-diazepane.
<
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Reduction (Hydrogenation) | H₂, Pd/C | 1-Propyl-1,4-diazepane derivative | msu.edu |
| Epoxidation | m-CPBA or Oxone/Keto Bile Acid | Epoxide derivative | mdpi.comnih.gov |
| Syn-Dihydroxylation | 1. OsO₄, pyridine (B92270); 2. NaHSO₃/H₂O | Vicinal Diol (syn-addition) | libretexts.org |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O | Benzaldehyde and a diazepane-N-acetaldehyde derivative | nih.gov |
>
Reactions Involving the Diazepane Nitrogen Atoms
The two nitrogen atoms of the 1,4-diazepane ring are nucleophilic and serve as primary sites for functionalization, most commonly through alkylation and acylation reactions.
Alkylation and Acylation Reactions at Nitrogen Centers
The secondary amine (N-4) of the 1-cinnamyl-1,4-diazepane scaffold is readily available for further substitution.
N-Alkylation : This involves the reaction of the diazepane with an alkyl halide. The reaction is typically carried out in a polar aprotic solvent like DMF or THF, in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). vulcanchem.com The choice of base and solvent can be critical for achieving high yields and minimizing side products like di-alkylation. vulcanchem.com For instance, N-alkylation of a diazepane precursor with 5-bromopentylamine hydrobromide was achieved using NaH in DMF at 60°C. vulcanchem.com
N-Acylation : This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. It is typically performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. Studies on related diazepane-2-ones show that acylation with activated amino acids can be achieved using coupling agents like DICD/HOBt. nih.gov In some fused diazepine (B8756704) systems, acylation has been shown to be selective for one nitrogen atom over another. mdpi.com
Table 3: Representative Alkylation and Acylation Conditions for Diazepanes
<
| Reaction | Reagents | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, K₂CO₃, cat. KI | DMF or THF | 40–80°C | vulcanchem.com |
| N-Alkylation | Alkyl Halide, NaH | DMF | 60°C, inert atmosphere | vulcanchem.com |
| N-Acylation | Acyl Chloride, Triethylamine | DCM | 0°C to Room Temp | vulcanchem.com |
| N-Acylation (Peptide Coupling) | Carboxylic Acid, DICD/HOBt | DMF | Room Temp | nih.gov |
>
Heteroatom Functionalization of the Diazepane Ring
Beyond carbon-based groups, heteroatoms can be introduced onto the diazepane nitrogen atoms, leading to derivatives with altered electronic properties and stability.
A key example is sulfonylation , the reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or cyclopropanesulfonyl chloride) in the presence of a base like triethylamine. vulcanchem.comvulcanchem.com This forms a stable sulfonamide linkage. The methylsulfonyl groups are known to confer high polarity and stability to the molecule. vulcanchem.com
Another transformation is the oxidation of the nitrogen atoms. Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like potassium permanganate or hydrogen peroxide. vulcanchem.com This transformation increases the polarity of the molecule and can alter its biological activity profile.
Furthermore, the strategic use of protecting groups, such as the nosyl group, allows for selective deprotection and subsequent functionalization. For example, a nosyl group on a 1,4-diazepane can be removed under basic conditions with a nucleophile like PhSH, freeing the nitrogen for further derivatization. chemrxiv.org
Substituent Effects on Reactivity and Selectivity
The reactivity of the 1-cinnamyl-1,4-diazepane scaffold can be significantly influenced by the presence of substituents on either the phenyl ring of the cinnamyl group or on the diazepane ring itself. These effects can be electronic or steric in nature.
Electronic Effects:
On the Cinnamyl Moiety : The rate of electrophilic addition to the alkene is affected by substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. msu.edudalalinstitute.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the alkene, deactivating it towards electrophilic attack. dalalinstitute.comwikipedia.org
On the Diazepane Nitrogens : The nucleophilicity of the diazepane nitrogen atoms is influenced by the groups attached to them. The cinnamyl group itself is somewhat electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the N-1 nitrogen compared to an N-alkyl derivative. Attaching a strongly electron-withdrawing group, such as a sulfonyl group, to one nitrogen will significantly decrease its nucleophilicity, potentially directing subsequent reactions like alkylation or acylation to the other, more basic nitrogen atom. mdpi.comvulcanchem.com
Steric Effects:
On the Cinnamyl Moiety : Bulky substituents near the double bond can hinder the approach of reagents, potentially slowing down reactions or influencing diastereoselectivity in additions that create new stereocenters. researchgate.net
On the Diazepane Ring : The seven-membered diazepane ring typically adopts a flexible chair-like conformation. vulcanchem.com A bulky substituent on one of the nitrogen atoms can create steric hindrance, influencing the regioselectivity of reactions at the other nitrogen. mdpi.com For example, a large protecting group at N-1 would likely direct an incoming electrophile to the less hindered N-4 position. This steric hindrance is a key factor in designing selective synthetic routes for multi-substituted diazepanes. In studies on related heterocycles, ortho-substituents on N-aryl groups were shown to lower reaction yields, presumably due to steric hindrance. mdpi.com
Table 4: Summary of Substituent Effects
<
| Location of Substituent | Type of Substituent | Effect | Impact on Reactivity | Reference |
|---|---|---|---|---|
| Phenyl Ring (of Cinnamyl) | Electron-Donating (e.g., -OCH₃) | Electronic (Activation) | Increases rate of electrophilic addition to the alkene. | msu.edudalalinstitute.com |
| Electron-Withdrawing (e.g., -NO₂) | Electronic (Deactivation) | Decreases rate of electrophilic addition to the alkene. | dalalinstitute.comwikipedia.org | |
| Diazepane Nitrogen (N-1 or N-4) | Electron-Withdrawing (e.g., -SO₂R) | Electronic (Deactivation) | Reduces nucleophilicity of the substituted nitrogen, directing further substitution to the other N. | mdpi.comvulcanchem.com |
| Bulky Group (e.g., large protecting group) | Steric Hindrance | Directs incoming reagents to the less sterically hindered nitrogen atom. | mdpi.com |
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Formation of Fused and Spiro-Ring Systems from 1,4-Diazepanes
The 1,4-diazepane ring is a versatile scaffold in medicinal chemistry, not only for direct substitution but also as a foundational element for constructing more complex polycyclic architectures, such as fused and spiro-ring systems. These elaborate structures are of significant interest as they can orient pharmacophoric features in distinct three-dimensional arrangements, potentially leading to enhanced biological activity and selectivity.
The synthesis of fused-ring systems involving the 1,4-diazepane core often utilizes condensation reactions between diamines and dielectrophiles. scispace.com For instance, novel hexahydropyrano-1,2-diazepine-3-ones have been prepared through such condensation methods. scispace.com Another prominent strategy is the use of multicomponent reactions, like the Ugi reaction. This approach has been successfully employed to create tetrazolo-1,4-diazepinones from isonitriles, trimethylsilyl (B98337) azide, amines, and aldehydes or ketones. scispace.com Furthermore, the fusion of a triazole ring to a 1,4-benzodiazepine (B1214927) system has been accomplished via 1,3-dipolar cycloaddition of nitrilimines to the C=N bond of the benzodiazepine (B76468) ring, yielding a novel class of annelated benzodiazepines. clockss.org The resulting 1,2,4-triazoline ring fused at the 4 and 5 positions of the 1,4-benzodiazepine moiety significantly impacts the conformational mobility of the seven-membered ring. clockss.org Pyrrolo scispace.comCurrent time information in Bangalore, IN.benzodiazepines, another important class of fused systems, are tricyclic compounds comprising a benzene (B151609) ring, a 1,4-diazepine ring, and a pyrrole (B145914) ring. researchgate.net
Spiro-ring systems, where two rings share a single common atom, represent another pathway for elaborating the 1,4-diazepane structure. The synthesis of spiro[5H-1,4-diazepine-5,3'-[3H]indol]-2'(1'H)-one has been achieved through the reaction of 3-aroylmethylene-indol-2(H)-ones with ethylenediamine (B42938). niscpr.res.in In this reaction, the formation of the spiro derivative competes with the formation of a Schiff's base, while condensed systems are not observed. niscpr.res.in Similarly, spiro imidazobenzodiazepines have been synthesized from spiro-amino acid N-carboxyanhydrides (NCAs). nih.gov This method involves the coupling of highly reactive spiro NCAs with aminobenzophenones to generate the benzodiazepine core, which is then further cyclized to form the fused imidazole (B134444) ring. nih.gov
Table 1: Examples of Fused and Spiro-Ring Systems Derived from 1,4-Diazepane Analogs
| Ring System | Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|
| Fused Systems | |||
| Tetrazolo-1,4-diazepinones | Ugi multicomponent reaction | Isonitriles, trimethylsilyl azide, aliphatic amines, aldehydes/ketones | scispace.com |
| Triazolo[4,3-a] scispace.comCurrent time information in Bangalore, IN.benzodiazepines | 1,3-Dipolar cycloaddition | Nitrilimines, 1,4-benzodiazepine | clockss.org |
| Pyrrolo scispace.comCurrent time information in Bangalore, IN.benzodiazepines | Cycloaddition, RCM, coupling | Varies | researchgate.net |
| Indeno-benzo scispace.comCurrent time information in Bangalore, IN.diazepines | Multicomponent reaction | Ninhydrin, 1,2-phenylenediamine | bg.ac.rs |
| Spiro Systems | |||
| Spiro[5H-1,4-diazepine-5,3'-[3H]indol]-2'(1'H)-one | Condensation | 3-Aroylmethylene-indol-2(H)-ones, ethylenediamine | niscpr.res.in |
| Spiro Imidazobenzodiazepines | Cyclization from spiro NCAs | Spiro-amino acid N-carboxyanhydrides, aminobenzophenones | nih.gov |
Exploration of Novel 1-Cinnamyl-1,4-diazepane Derivatives for Structure-Activity Relationship Studies
The 1-cinnamyl-1,4-diazepane scaffold is a key pharmacophore that has been explored for various therapeutic targets. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives. A significant area of investigation has been the development of these compounds as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression. researchgate.netnih.gov
In one such study, a series of novel diazepine-substituted cinnamic acid derivatives were designed and synthesized to target MMP-2 and MMP-9. researchgate.netnih.gov The synthesis involved a microwave-assisted reaction of tert-butyl (3-cinnamamidopropyl)carbamate derivatives with 2,3-dibromopropanoic acid to yield 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives. nih.gov These intermediates were then converted to the final hydroxamate products. researchgate.net The SAR analysis revealed that the hydroxamic acid moiety is a critical feature for activity, acting as a zinc-chelating group within the active site of the MMPs. scispace.com The cinnamoyl group and substitutions on the diazepane ring also play a role in modulating the inhibitory activity. rsdjournal.orgresearchgate.net
Beyond MMP inhibition, the 1,4-diazepane moiety has been incorporated into molecules targeting other enzymes. For example, a series of novel 1,4-diazepane derivatives were designed as inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade. nih.gov In these compounds, the 1,4-diazepane moiety was designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov One compound from this series, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM and showed effective antithrombotic activity. nih.gov
These studies highlight the versatility of the 1,4-diazepane scaffold. By systematically modifying the substituents on the diazepane ring and the cinnamyl group, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. The insights gained from these SAR studies are instrumental in guiding the design of new, more potent, and selective agents based on the 1-cinnamyl-1,4-diazepane framework.
Table 2: SAR Findings for 1-Cinnamyl-1,4-diazepane Derivatives
| Compound Series | Target | Key Structural Features | Representative Compound | Activity | Reference |
|---|---|---|---|---|---|
| Diazepine substituted cinnamic acid hydroxamates | MMP-2, MMP-9 | Cinnamoyl group, 1,4-diazepane ring, hydroxamic acid moiety | 4-Benzoyl-1-cinnamoyl-N-hydroxy-1,4-diazepane-2-carboxamide | Good to excellent inhibitory activity against MMP-2 and MMP-9 | researchgate.netnih.govscispace.com |
| 1,4-Diazepane derivatives | Factor Xa | 1,4-diazepane moiety designed for S4 binding pocket | YM-96765 | IC50 = 6.8 nM | nih.gov |
Computational and Theoretical Investigations of 1 Cinnamyl 1,4 Diazepane
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations have been instrumental in defining the molecular architecture of 1-Cinnamyl-1,4-diazepane and its derivatives. These computational methods provide a lens into the electronic structure and potential energy surfaces of the molecule, which are fundamental to its chemical behavior.
Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has been a primary tool for optimizing the molecular geometry of 1-Cinnamyl-1,4-diazepane and related structures. researchgate.netscielo.org.mx By employing methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), researchers have been able to predict the most stable conformations of the molecule. scielo.org.mx For instance, studies on similar structures, such as cinnamic acid, have shown that DFT calculations can accurately determine the relative stabilities of different conformational isomers, like the s-cis and s-trans forms. scielo.org.mx
Conformational analysis of N,N-disubstituted-1,4-diazepane antagonists has revealed that these molecules can exist in low-energy conformations characterized by intramolecular π-stacking and a twist-boat ring conformation. nih.gov This highlights the flexibility of the diazepine (B8756704) ring and its capacity to adopt various shapes, a feature that is critical for its interaction with biological targets. chemisgroup.us The optimization process involves finding the minimum energy structure on the potential energy surface, and the absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been located. mdpi.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential
The electronic properties of 1-Cinnamyl-1,4-diazepane are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.commalayajournal.org A smaller energy gap suggests higher reactivity and lower stability. ajchem-a.com
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.commalayajournal.org The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. For derivatives of 1,4-diazepane, DFT calculations have been used to visualize the HOMO and LUMO energy levels, showing how charge transfer can occur within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. ajchem-a.commalayajournal.org These maps use a color-coded scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. ajchem-a.com MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites where the molecule is likely to interact with other species. ajchem-a.commalayajournal.org
Analysis of Chemical Quantum Descriptors for Reactivity and Stability
A range of quantum chemical descriptors are calculated to quantify the reactivity and stability of 1-Cinnamyl-1,4-diazepane. wisdomlib.orgrasayanjournal.co.in These descriptors are derived from the electronic structure and provide a quantitative basis for comparing the chemical behavior of different molecules. wisdomlib.orgnih.gov Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -E_HOMO). rasayanjournal.co.in
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -E_LUMO). rasayanjournal.co.in
Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. ajchem-a.com
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ajchem-a.commdpi.com
These descriptors are powerful tools in quantitative structure-activity relationship (QSAR) studies, helping to correlate the electronic structure of a molecule with its biological activity. nih.gov For example, a lower chemical hardness and higher softness can be indicative of greater biological activity. ajchem-a.com
| Quantum Chemical Descriptor | Significance | Typical Calculation Method |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Ionization Potential (I) | Energy needed to remove an electron; relates to electron-donating ability. | Calculated from HOMO energy (Koopmans' theorem) |
| Electron Affinity (A) | Energy released upon gaining an electron; relates to electron-accepting ability. | Calculated from LUMO energy (Koopmans' theorem) |
| Chemical Hardness (η) | Measures resistance to deformation of electron cloud; higher hardness indicates more stability. | (I - A) / 2 |
| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. | μ² / (2η), where μ is the chemical potential |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Calculated from the total electron density |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. mdpi.comrsc.org By simulating the atomic motions over time, MD can reveal the range of conformations accessible to 1-Cinnamyl-1,4-diazepane and how it might behave in a dynamic environment, such as in solution or when interacting with a biological target. mdpi.com
These simulations can highlight the flexibility of the diazepine ring and the cinnamyl group, which is crucial for understanding how the molecule might adapt its shape to bind to a receptor. chemisgroup.us MD studies on related benzodiazepine (B76468) structures have shown that these molecules can adopt different conformations, and these dynamic changes can be essential for their pharmacological activity. brazilianjournals.com.br The stability of ligand-protein complexes, initially predicted by docking, can be further validated and explored through MD simulations, which can reveal stable binding modes and key interactions over time. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation
In silico modeling plays a pivotal role in understanding the structure-activity relationship (SAR) of 1-Cinnamyl-1,4-diazepane, guiding the design of new derivatives with enhanced biological activity. acs.org SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects. mdpi.com
Ligand-Target Interaction Studies via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govijpras.com This method is extensively used to study the interactions of 1-Cinnamyl-1,4-diazepane derivatives with their biological targets. researchgate.net For example, docking studies have been performed to investigate the binding of diazepine-substituted cinnamic acid derivatives to matrix metalloproteinases (MMPs), which are implicated in cancer. researchgate.net
Pharmacophore Generation and Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential steric and electronic features necessary for a molecule to interact with a specific biological target. wisconsin.edu For 1-Cinnamyl-1,4-diazepane, a pharmacophore model can be generated to identify its key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com This model can then be used as a query for virtual screening of large compound databases to find other molecules with similar pharmacological potential. wisconsin.eduresearchgate.net
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of receptors, including benzodiazepine (BzR) and dopamine (B1211576) receptors. nih.govacs.orgresearchgate.net Pharmacophore models for ligands of the benzodiazepine binding site of the GABAA receptor have been extensively developed. researchgate.netnih.govacs.org These models typically include features like hydrogen bond acceptors, donors, and hydrophobic sites, which are likely relevant for 1-Cinnamyl-1,4-diazepane as well. nih.gov
A hypothetical pharmacophore model for 1-Cinnamyl-1,4-diazepane could include:
A hydrogen bond acceptor feature associated with the nitrogen atoms of the diazepane ring.
A hydrophobic feature corresponding to the phenyl group of the cinnamyl moiety.
An aromatic ring feature for the same phenyl group.
Additional hydrogen bond donor/acceptor sites depending on the specific interactions with a target receptor.
Virtual screening using such a pharmacophore model can identify novel ligands with potential therapeutic applications. For instance, a virtual library of 1,4-benzodiazepine (B1214927) scaffolds has been created for pharmacophore-based screening to discover inhibitors of protein-protein interactions. nih.gov Similarly, screening quinoline-based compounds against a receptor complex involving a 1,4-diazepane-7-one derivative has been performed to identify potential antibacterials. thesciencein.orgresearchgate.net
Table 1: Potential Pharmacophoric Features of 1-Cinnamyl-1,4-diazepane
| Feature Type | Potential Location on the Molecule |
| Hydrogen Bond Acceptor | Nitrogen atoms in the 1,4-diazepane ring |
| Hydrophobic/Aromatic | Phenyl group of the cinnamyl substituent |
| Hydrogen Bond Donor | Potential for N-H group in the diazepane ring |
Tautomeric Equilibrium Studies of Diazepane Derivatives
Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. For derivatives of 1,4-diazepane, enamine-imine tautomerism is a key consideration. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers and predicting the equilibrium position in various environments. nih.govresearchgate.net
In the case of 1-Cinnamyl-1,4-diazepane, the presence of the cinnamyl group introduces a double bond that can participate in tautomeric shifts within the diazepine ring. The equilibrium between the enamine and imine forms can be influenced by factors such as solvent polarity and substitution patterns. researchgate.net
A theoretical study on a 4-trifluoromethyl[b]benzo-1,4-diazepine system using DFT calculations of 15N NMR chemical shifts demonstrated that the enamine-imine equilibrium was completely shifted towards the imine form in solution. nih.gov For other diazepine derivatives, studies have shown the co-existence of multiple tautomeric and isomeric forms in solution, with the equilibrium being solvent-dependent. researchgate.net For instance, in non-polar solvents, chelated hydrogen-bonded tautomers might be favored, while in polar, basic solvents, ring-opened isomers could also be present. researchgate.net
Computational analysis of 2-Amino-1,3-Diazepane-4-carboxylic Acid using DFT simulations can predict the stability of different protonation states and tautomeric ratios, which is critical for understanding its behavior at physiological pH. Similar computational approaches can be applied to 1-Cinnamyl-1,4-diazepane to elucidate its likely tautomeric forms under various conditions.
Table 2: Tautomeric Forms Investigated in Diazepine Derivatives
| Diazepine Derivative System | Investigated Tautomers/Isomers | Computational Method | Key Finding | Reference |
| 4-trifluoromethyl[b]benzo-1,4-diazepine | Enamine-imine | DFT (15N NMR shifts) | Equilibrium favors the imine form in solution. | nih.gov |
| Ethyl 2-(4-(perfluoroalkyl)dihydro-2H-benzo[b]diazepin-2-ylidene)acetates | Enaminoimine, diaminodiene, chelate ring-opened isomers | DFT (Gibbs free energies) | Equilibrium is solvent-dependent. | researchgate.net |
| 2-Amino-1,3-Diazepane-4-carboxylic Acid | Zwitterionic vs. neutral forms | DFT (Energy minima) | Zwitterionic form is predicted to dominate at physiological pH. |
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra. DFT calculations are a common method for this purpose. scielo.org.mxjmchemsci.comnih.gov
For 1-Cinnamyl-1,4-diazepane, DFT calculations can be employed to predict its 1H and 13C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating NMR chemical shifts of organic molecules and has shown good agreement with experimental data. scielo.org.mxnih.gov A DFT study on cinnamic acid and cinnamaldehyde (B126680), which are structurally related to the cinnamyl group, successfully predicted their 1H and 13C NMR chemical shifts in different solvents. scielo.org.mx The calculated values for the vinyl and aromatic protons and carbons of the cinnamyl group in 1-Cinnamyl-1,4-diazepane would be expected to be in a similar range.
Similarly, the infrared (IR) spectrum of 1-Cinnamyl-1,4-diazepane can be simulated using computational methods. arxiv.orgarxiv.orgmdpi.com DFT calculations can predict the vibrational frequencies and intensities of the molecule's functional groups. scielo.org.mxresearchgate.net For the cinnamyl moiety, characteristic IR bands for the C=C stretching of the double bond and the aromatic ring, as well as C-H stretching and bending vibrations, can be calculated. scielo.org.mxresearchgate.net The diazepane ring would exhibit characteristic N-H and C-N stretching and bending vibrations. isuct.ru Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide insights into conformational properties.
Table 3: Examples of Computationally Predicted Spectroscopic Data for Related Compounds
| Compound/System | Spectroscopic Parameter | Computational Method | Predicted Values (Example) | Reference |
| s-cis Cinnamic Acid | 13C NMR Chemical Shift (in DMSO) | B3LYP/6-311++G(d,p) | C=O at ~168 ppm | scielo.org.mx |
| s-trans Cinnamaldehyde | 1H NMR Chemical Shift (in Chloroform) | B3LYP/6-311++G(d,p) | Aldehydic H at ~10.2 ppm | scielo.org.mx |
| Cinnamic Acid | IR Frequency (cm-1) | DFT | C=O stretch at 1739 cm-1 | scielo.org.mx |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | 1H & 13C NMR Chemical Shifts | Various DFT functionals | B97D and TPSSTPSS functionals provided high accuracy. | nih.gov |
Advanced Spectroscopic Characterization Methodologies for 1 Cinnamyl 1,4 Diazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For 1-Cinnamyl-1,4-diazepane, both ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are employed to map out its complete atomic connectivity.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the 1-Cinnamyl-1,4-diazepane molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.
In a typical ¹H NMR spectrum of a related diazepine (B8756704) derivative, the protons of the diazepine ring appear as a multiplet in the range of approximately 3.213–5.161 ppm. researchgate.net The protons of the cinnamyl group exhibit characteristic signals. The aromatic protons of the phenyl ring typically resonate as a multiplet between 7.334 and 7.643 ppm. researchgate.net The vinylic protons of the cinnamyl moiety would be expected to show distinct signals with specific coupling constants, indicative of their trans or cis relationship. For instance, in trans-cinnamyl acetate, the vinylic protons appear as a doublet at ~6.57 ppm and a doublet of triplets at ~6.28 ppm. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Cinnamyl and Diazepane Moieties
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Phenyl) | 7.2-7.6 | Multiplet |
| Vinylic | 6.2-6.6 | Multiplet |
| Diazepane Ring | 3.2-5.2 | Multiplet |
| Cinnamyl CH₂ | ~4.7 | Doublet of doublets |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and specific substitution pattern. researchgate.netrsc.org
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of 1-Cinnamyl-1,4-diazepane. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
For a substituted diazepine ring, the carbon signals can appear over a range of chemical shifts. The carbons of the cinnamyl group also have characteristic resonances. The phenyl carbons typically appear in the aromatic region (125-145 ppm), with the ipso-carbon (the carbon attached to the vinyl group) resonating at a distinct chemical shift. researchgate.netrsc.org For example, in a related diazepine derivative, phenyl carbon signals were observed at 126.96, 127.88, 129.02, and 136.15 ppm. researchgate.net The vinylic carbons of the cinnamyl group would be expected in the 120-140 ppm region. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Cinnamyl and Diazepane Moieties
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Phenyl (Aromatic) | 126-137 |
| Ethylene (Vinylic) | 123-145 |
| Diazepane Ring | 40-60 |
Note: The exact chemical shifts can vary based on the specific molecular environment. researchgate.netrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the diazepine ring and the cinnamyl group.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cinnamyl group and the diazepine ring, as well as the positions of substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Cinnamyl-1,4-diazepane would be expected to show characteristic absorption bands for the various bonds present.
Key expected IR absorptions include:
C-H stretching (aromatic and vinylic) : Typically observed above 3000 cm⁻¹. vscht.cz
C-H stretching (aliphatic) : Usually found just below 3000 cm⁻¹. vscht.cz
C=C stretching (aromatic and vinylic) : These bands appear in the 1450-1680 cm⁻¹ region. researchgate.netlibretexts.org For instance, a C=C stretch in a related compound was seen at 1529 cm⁻¹. researchgate.net
C-N stretching : These absorptions are typically found in the 1030-1288 cm⁻¹ range. researchgate.netlibretexts.org A C-N stretch in a similar molecule was observed at 1288 cm⁻¹. researchgate.net
Out-of-plane bending for substituted benzene (B151609) : These bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the phenyl ring. vscht.cz
Table 3: Characteristic IR Absorption Bands for 1-Cinnamyl-1,4-diazepane
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic/Vinylic) | 1450 - 1680 | Medium to Weak |
| C-N Stretch | 1030 - 1290 | Medium |
Note: The exact positions and intensities of the bands can be influenced by the molecular structure and physical state of the sample. researchgate.netvscht.czlibretexts.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Under electron impact (EI) ionization, the 1-Cinnamyl-1,4-diazepane molecule would lose an electron to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nih.govdocbrown.info High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. google.com
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for similar structures involve cleavage of the diazepine ring and fragmentation of the cinnamyl side chain. researchgate.net The fragmentation of diazepam, a related compound, involves the loss of a CO molecule followed by a chlorine atom. nih.gov The fragmentation of the cinnamyl group would likely lead to the formation of characteristic ions such as the tropylium (B1234903) ion (m/z 91) or the phenyl radical.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of the synthesized 1-Cinnamyl-1,4-diazepane and for monitoring the progress of the synthesis reaction.
Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net It is also used to determine the appropriate solvent system for column chromatography.
Column Chromatography : This technique is used for the purification of the crude product. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), the desired compound can be separated from impurities. google.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to 1-Cinnamyl-1,4-diazepane is proportional to its concentration, allowing for a precise determination of purity. researchgate.netchemicalbook.in
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable derivatives, GC-MS can be used to separate the compound from any volatile impurities and to obtain a mass spectrum for identification. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. In the context of 1-Cinnamyl-1,4-diazepane synthesis, TLC is an indispensable tool. researchgate.net
The synthesis of related diazepine-substituted cinnamic acid derivatives is often monitored using TLC on silica gel G plates. researchgate.net For the cinnamyl moiety, TLC methods have been optimized for separating various polar aromatic compounds found in cinnamon, such as cinnamaldehyde (B126680), cinnamyl alcohol, and cinnamyl acetate, typically using silica gel plates. rsc.org
The principle of TLC involves spotting a dissolved sample onto a stationary phase, which is a thin layer of an adsorbent material (most commonly silica gel) coated on a flat, inert substrate like glass or aluminum. The plate is then placed in a sealed chamber containing a solvent or solvent mixture known as the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample travel up the plate at different rates. This differential migration, or separation, is based on the affinity of each component for the stationary phase versus its solubility in the mobile phase.
The position of a compound on the developed chromatogram is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For 1-Cinnamyl-1,4-diazepane, a non-polar compound would likely exhibit a higher Rf value in a non-polar mobile phase, while a more polar system would be required to achieve significant migration if the compound exhibits polar characteristics. Visualization of the spots can be achieved under UV light, as the cinnamyl group is UV-active, or by using staining agents like iodine vapor. nsf.gov
A high-performance version of this technique, HPTLC, offers improved resolution and sensitivity and has been successfully used for the quantification of cinnamaldehyde in herbal formulations. ajrconline.org
Table 1: Illustrative TLC Parameters for 1-Cinnamyl-1,4-diazepane Analysis
| Parameter | Description |
| Stationary Phase | TLC aluminum or glass plates pre-coated with silica gel 60 F-254. ajrconline.org |
| Mobile Phase | A solvent system of intermediate polarity, such as Toluene:Ethyl acetate:Methanol (8:1:1 v/v/v), can be a starting point. ajrconline.org Adjustments may be needed based on the observed separation. A less polar system like Hexane:Ethyl Acetate could also be explored. |
| Sample Preparation | The compound is dissolved in a volatile solvent like dichloromethane (B109758) or acetone. libretexts.org |
| Application | The sample solution is applied as a small spot on the baseline of the TLC plate using a capillary tube. libretexts.org |
| Development | The plate is developed in a closed chamber saturated with the mobile phase vapor until the solvent front is approximately 0.5 cm from the top edge. libretexts.org |
| Visualization | The plate is first observed under UV light (254 nm) to detect UV-active spots. Staining with iodine vapor or potassium permanganate (B83412) can also be used for visualization. nsf.gov |
| Retention Factor (Rf) | The Rf value is calculated to identify the compound. For cinnamaldehyde, an Rf of 0.55 has been reported in a specific system. ajrconline.org The Rf for 1-Cinnamyl-1,4-diazepane would be determined empirically. |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com It is a highly sensitive and selective method, making it ideal for the identification, and structural characterization of compounds like 1-Cinnamyl-1,4-diazepane, even in complex mixtures. researchgate.net
The LC component separates the sample components based on their interactions with the stationary and mobile phases. For a compound like 1-Cinnamyl-1,4-diazepane, a reversed-phase column (e.g., C18) is typically used, where the stationary phase is non-polar, and a polar mobile phase is employed. lcms.cz
After separation in the LC column, the eluent is introduced into the mass spectrometer. Here, molecules are ionized, commonly using techniques like Electrospray Ionization (ESI), which is suitable for polar and thermally labile compounds. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and detects them. The resulting mass spectrum provides the molecular weight of the compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which helps in confirming the molecular structure. researchgate.net
The analysis of related 1,4-benzodiazepines by LCMS has been extensively studied, providing a strong basis for developing a method for 1,4-diazepane derivatives. researchgate.net The technique allows for the detection of the parent compound and any potential metabolites or degradation products.
Table 2: Proposed LCMS Parameters for 1-Cinnamyl-1,4-diazepane Analysis
| Parameter | Description |
| LC System | An Ultra-High Performance Liquid Chromatography (UHPLC) system. lcms.cz |
| Column | A reversed-phase column, such as a Hypersil GOLD C18 (e.g., 1.9 µm, 100 × 2.1 mm). lcms.cz |
| Mobile Phase | A gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid. lcms.cz The gradient would typically start with a high percentage of A, ramping up to a high percentage of B to elute the compound. |
| Flow Rate | A typical flow rate for a UHPLC system would be in the range of 0.3 - 0.5 mL/min. lcms.cznih.gov |
| Column Temperature | Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times. nih.gov |
| Injection Volume | A small volume, typically 1-5 µL, of the sample dissolved in the mobile phase. nih.gov |
| MS System | A mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument. researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is expected to be effective for the nitrogen-containing diazepane ring. |
| Scan Mode | Full scan mode to determine the m/z of the protonated molecule [M+H]+. Product ion scan (in MS/MS mode) to obtain fragmentation patterns for structural confirmation. |
Methodological Framework and Research Implementation
Experimental Design and Optimization Strategies
The synthesis of 1-Cinnamyl-1,4-diazepane and its derivatives is approached through carefully designed experiments, with a focus on optimizing reaction parameters to maximize yield and purity. A key synthetic route involves the microwave-assisted reaction of tert-butyl (3-cinnamamidopropyl)carbamate derivatives with 2,3-dibromopropanoic acid in the presence of potassium carbonate, which yields 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives. researchgate.netnih.gov This method highlights the use of modern synthetic techniques to accelerate reaction times and improve efficiency. smolecule.com
Optimization strategies are critical for refining synthetic protocols. For instance, in the synthesis of related diazepane derivatives, various parameters are systematically adjusted. Microwave-assisted cyclization has been shown to significantly reduce reaction times compared to conventional heating, a phenomenon attributed to more uniform energy distribution. smolecule.com The choice of solvent is also crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often favored in microwave synthesis for their ability to efficiently absorb microwave energy. smolecule.com Continuous flow chemistry represents another advanced optimization strategy, allowing for precise control over reaction conditions and facilitating scalability, as demonstrated in the synthesis of diazepam. frontiersin.orgmdpi.com
Table 1: Key Optimization Parameters in the Synthesis of 1-Cinnamyl-1,4-diazepane Derivatives
| Parameter | Condition / Method | Rationale / Outcome | Source(s) |
|---|---|---|---|
| Energy Source | Microwave Irradiation (90-120 W) | Reduces reaction time by over 50% compared to conventional heating; enhances molecular collisions. | smolecule.com |
| Solvent System | Polar Aprotic (e.g., DMSO) | Improves microwave absorption, leading to rapid ring closure. | smolecule.com |
| Catalyst | Catalyst-Free (Microwave) | Simplifies purification by eliminating the need for transition-metal catalysts. | smolecule.com |
| Reaction Time | 20 minutes (Microwave) | Achieved a 68.2% yield in a specific derivative synthesis, demonstrating high efficiency. | smolecule.com |
| Base | Potassium Carbonate | Used in the reaction to facilitate the formation of the diazepane ring structure. | researchgate.netnih.gov |
Data Acquisition and Processing Protocols
The structural elucidation and characterization of 1-Cinnamyl-1,4-diazepane rely on a suite of spectroscopic and spectrometric techniques. Data from these analyses are acquired and processed according to established protocols to confirm the identity and purity of the synthesized compound. researchgate.netnih.govresearchgate.net
Modern data acquisition systems, which may combine the features of signal averagers and general-purpose computers, offer high-speed and high-resolution data collection from various spectrometers. dss.go.th For Nuclear Magnetic Resonance (NMR) spectroscopy, data for proton (¹H NMR) and carbon-13 (¹³C NMR) are reported in terms of chemical shift (δ) in parts per million (ppm). google.com The multiplicity of signals (e.g., singlet, doublet, multiplet) and the number of protons are also detailed. researchgate.net Mass spectrometry (MS), often coupled with liquid chromatography (LCMS), is employed to determine the molecular weight and fragmentation pattern of the compound. researchgate.netresearchgate.net Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. researchgate.net
Table 2: Standard Spectroscopic and Spectrometric Data Protocols
| Technique | Type of Data Acquired | Processing and Reporting | Source(s) |
|---|---|---|---|
| ¹H NMR | Chemical shifts (δ), coupling constants (J), multiplicity, integration | Spectra are referenced to a standard (e.g., TMS). Data reported as: δ (multiplicity, J = x Hz, number of protons). | researchgate.netgoogle.com |
| ¹³C NMR | Chemical shifts (δ) | Spectra are referenced to a standard solvent signal (e.g., CDCl₃) or TMS. | researchgate.netspectrabase.commdpi.com |
| Mass Spec (MS) | Molecular ion peak (M+), fragmentation patterns | Data acquired via techniques like Electrospray Ionization (ESI-MS) to confirm molecular weight. | researchgate.netresearchgate.net |
| IR Spectroscopy | Wavenumbers (cm⁻¹) of absorption bands | Identifies characteristic functional groups (e.g., C=O, C=C, C-N). | researchgate.netscispace.com |
| HPLC | Retention time, peak purity | Used with a UV/Vis detector to assess purity and resolve the compound from impurities. |
Quality Control and Assurance in Synthetic Chemistry
Stringent quality control (QC) and quality assurance (QA) measures are integral to synthetic chemistry to ensure the reliability and purity of the final compound. These processes begin with the characterization of all starting materials to guarantee lot-to-lot reproducibility. obrnutafaza.hr
During the synthesis of 1-Cinnamyl-1,4-diazepane and its analogues, reaction progress is typically monitored using Thin-Layer Chromatography (TLC). researchgate.net This allows for the qualitative assessment of the consumption of reactants and the formation of products. Upon completion of the reaction, the crude product is subjected to purification, commonly through techniques like recrystallization from appropriate solvents, such as ethanol (B145695). researchgate.netnih.gov
The purity of the final compound is quantitatively assessed using High-Performance Liquid Chromatography (HPLC), which can separate the target molecule from residual starting materials and byproducts. The combination of spectroscopic confirmation (NMR, MS) and chromatographic purity analysis ensures that the synthesized compound meets the required quality standards for further investigation.
Validation of Computational Models with Experimental Data
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for predicting the biological activities of molecules like 1-Cinnamyl-1,4-diazepane and guiding drug design. researchgate.net However, the predictive power of these in silico models must be rigorously validated against experimental data. nih.govscirp.org
The validation process for a QSAR model, for example, involves several statistical methods. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out or leave-N-out), which assess the model's robustness. nih.govresearchgate.net External validation involves testing the model's predictive ability on an independent dataset that was not used in its development. nih.gov The quality of the model is judged by statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the F-statistic. nih.govbohrium.comresearchgate.net For molecular docking, the predicted binding poses and scores are correlated with experimentally determined biological activities to support the hypothesized structure-activity relationship. researchgate.netnih.govscirp.org
Table 3: Parameters for the Validation of Computational Models
| Parameter | Description | Typical Use | Source(s) |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Assesses the goodness-of-fit of the model to the training data. | nih.govresearchgate.net |
| Q² (Cross-Validated R²) | An estimate of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). | Assesses the predictive power and robustness of the model. | nih.govresearchgate.net |
| External Validation | The model is used to predict the activity of an external set of compounds not used in model generation. | Confirms the predictive power of the model on new data. | nih.govresearchgate.net |
| Docking Score (kcal/mol) | An estimation of the binding affinity between a ligand and a receptor. | Compared with experimental IC₅₀ or Ki values to validate the docking protocol. | scirp.org |
| p-value | The probability of obtaining test results at least as extreme as the results actually observed, under the assumption that the null hypothesis is correct. | Determines the statistical significance of the model's correlations. | nih.govresearchgate.net |
Reproducibility and Robustness of Research Findings
Ensuring the reproducibility and robustness of research findings is a cornerstone of scientific integrity. In the context of the synthesis and study of 1-Cinnamyl-1,4-diazepane, this is achieved through comprehensive documentation and the use of standardized, well-controlled procedures.
Reproducibility requires that experimental methods are described in sufficient detail to allow other researchers to replicate the work and obtain similar results. This includes specifying the source and purity of all reagents, precise reaction conditions (temperature, pressure, time), and the exact procedures for purification and characterization. researchgate.netresearchgate.net
Robustness refers to the capacity of a synthetic procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage and transferability between laboratories. The development of continuous flow syntheses, as seen with related compounds like diazepam, is a key strategy for enhancing the robustness and scalability of a chemical process. frontiersin.org Rigorous quality control of starting materials is also fundamental to ensuring that a synthetic method is robust over time and across different batches of reagents. obrnutafaza.hr
Future Research Directions and Emerging Paradigms in 1 Cinnamyl 1,4 Diazepane Chemistry
Development of Asymmetric Synthetic Routes for Enantiopure 1-Cinnamyl-1,4-diazepanes
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the development of asymmetric synthetic routes to obtain enantiomerically pure 1-cinnamyl-1,4-diazepanes is a critical area of future research. Current synthetic methods often yield racemic mixtures, necessitating challenging chiral separations. rhhz.net Future strategies will likely focus on establishing stereocenters with high efficiency and enantioselectivity from the outset.
Key approaches anticipated to dominate this field include:
Catalytic Asymmetric Reductive Amination: This method is a powerful tool for forming chiral amines. researchgate.net The synthesis could involve the reaction of a prochiral ketone precursor of the diazepane ring with an amine in the presence of a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Ru-based catalysts). rhhz.net
Use of Chiral Pool Starting Materials: Synthesizing the diazepane ring from readily available, enantiopure starting materials, such as amino acids, provides a reliable way to control stereochemistry. For instance, a chiral diazepane ring can be prepared from starting materials like R-3-aminobutyric acid. rhhz.net
Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. Chiral organocatalysts could be employed in key bond-forming steps of the diazepane synthesis to induce high enantioselectivity. rsc.org
Dynamic Kinetic Resolution: This technique can be applied to a racemic intermediate, converting the undesired enantiomer into the desired one, thereby potentially achieving a theoretical yield of 100% for the target enantiomer. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Reductive Amination | Direct conversion of a prochiral ketone to a chiral amine using a chiral catalyst and a reducing agent. researchgate.net | High atom economy, potential for high enantioselectivity. researchgate.net | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure starting materials (e.g., amino acids) to build the chiral scaffold. rhhz.net | Reliable control of absolute stereochemistry. | Limited availability of diverse chiral starting materials. |
| Organocatalysis | Use of small, metal-free chiral organic molecules to catalyze the asymmetric synthesis. rsc.org | Lower toxicity, stability to air and moisture, operational simplicity. | Catalyst loading can be high, scalability may be an issue. |
| Dynamic Kinetic Resolution | Racemic intermediate is equilibrated while one enantiomer is selectively transformed, funneling the racemate to a single enantiomeric product. researchgate.net | Can overcome the 50% yield limit of classical resolution. | Requires careful matching of racemization and reaction rates. |
Application of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel 1-cinnamyl-1,4-diazepane analogues. semanticscholar.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and predict synthetic pathways, thereby accelerating the drug discovery cycle. nih.govnih.gov
Emerging applications in this domain include:
De Novo Drug Design: AI algorithms, such as generative models and recurrent neural networks (RNNs), can design novel diazepane derivatives with desired physicochemical and pharmacological properties. semanticscholar.orgnih.gov
Predictive Modeling (QSAR/QSPR): ML models can be trained to predict the biological activity (Quantitative Structure-Activity Relationship) and properties (Quantitative Structure-Property Relationship) of new compounds, allowing for the prioritization of the most promising candidates for synthesis. semanticscholar.org
Retrosynthetic Analysis and Reaction Prediction: AI-powered platforms can propose viable synthetic routes for target molecules. nih.gov These tools analyze known chemical reactions to suggest disconnections and predict the outcomes of specific reaction steps, including potential yields and side products. digitellinc.compreprints.org This significantly reduces the trial-and-error experimentation required in traditional synthesis planning. preprints.org
| AI/ML Application | Function | Impact on 1-Cinnamyl-1,4-diazepane Research |
| Generative Models | Design of novel molecular structures with optimized properties. nih.gov | Rapid generation of diverse virtual libraries of diazepane analogues for screening. |
| Predictive QSAR/ADMET | Forecasting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. semanticscholar.org | Prioritization of synthetic targets with higher probability of success, reducing resource expenditure. |
| Computer-Aided Synthesis Planning (CASP) | Algorithmic suggestion of multi-step synthetic pathways from starting materials. nih.gov | Acceleration of the synthesis phase by identifying efficient and novel routes. digitellinc.com |
| Reaction Outcome Prediction | Predicting the feasibility, yield, and regioselectivity of chemical reactions using models like graph transformer neural networks. digitellinc.compreprints.org | Optimization of reaction conditions in silico, minimizing failed experiments and improving efficiency. |
Exploration of Novel Bio-isosteric Replacements within the Cinnamyl and Diazepane Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical or biological properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govnih.gov Future research on 1-cinnamyl-1,4-diazepane will heavily involve the exploration of bioisosteric replacements to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. drughunter.com
Cinnamyl Moiety Modifications: The cinnamyl group can be modified to fine-tune its electronic, steric, and lipophilic properties. Potential bioisosteres could include:
Heteroaromatic Rings: Replacing the phenyl ring with heterocycles like pyridine (B92270), thiophene, or pyrazole can introduce new hydrogen bonding capabilities, alter metabolic pathways, and modulate target interactions. pressbooks.pub
Constrained Analogues: Incorporating the double bond into a cyclic system or replacing it with a bioisostere like a cyclopropane ring can restrict conformational flexibility, potentially leading to increased receptor affinity and selectivity.
Diazepane Scaffold Hopping: "Scaffold hopping" involves replacing the core diazepane ring with a structurally different scaffold that maintains a similar 3D arrangement of key pharmacophoric features. nih.gov This can lead to novel intellectual property and improved drug-like properties.
Alternative Ring Systems: Other seven-membered heterocycles or even different ring sizes like piperazines or homopiperazines could be explored.
Amide Bioisosteres: The amide-like functionalities within the diazepane ring could be replaced with groups like triazoles or oxadiazoles to improve metabolic stability. drughunter.comresearchgate.net
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Phenyl (in Cinnamyl) | Pyridyl, Thienyl, Furanyl pressbooks.pub | Modulate electronics, introduce H-bond acceptors/donors, alter metabolic profile. |
| Alkene (in Cinnamyl) | Cyclopropane, Alkyne | Introduce conformational rigidity, change geometry and electronics. |
| Diazepane Ring | Piperazine, Homopiperazine, Oxazepane nih.gov | Alter ring pKa, size, and conformational properties; scaffold hopping for new IP. nih.gov |
| Amide/Lactam functionality | Tetrazole, 1,2,4-Oxadiazole pressbooks.pubresearchgate.net | Increase metabolic stability against proteases, act as a stable mimic of the amide bond. drughunter.com |
Interdisciplinary Research Integrating Synthetic Chemistry and Computational Biology
The synergy between synthetic chemistry and computational biology is creating a powerful paradigm for drug discovery. nih.gov For 1-cinnamyl-1,4-diazepane, this integration allows for a deep, atom-level understanding of its interactions with biological targets, guiding the design of more effective and selective molecules.
Future research will likely involve a continuous feedback loop:
Computational Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations will be used to predict the binding modes of 1-cinnamyl-1,4-diazepane derivatives within the active sites of target proteins, such as sigma receptors. nih.gov
Rational Design: Insights from these simulations will guide synthetic chemists in designing new analogues with modifications predicted to enhance binding affinity or selectivity.
Synthesis and Biological Evaluation: The designed compounds will be synthesized and tested experimentally to validate the computational predictions. nih.gov
Iterative Refinement: The experimental results will be fed back into the computational models to refine them, leading to more accurate predictions in the next cycle of design.
Density Functional Theory (DFT) studies can also be employed to understand the electronic properties, molecular electrostatic potential, and reactivity of the compounds, further informing their design. nih.govijasrm.com
Investigation of 1-Cinnamyl-1,4-diazepane in Materials Science and Catalysis (Conceptual)
While the primary focus for diazepane derivatives has been pharmacological, their unique structural features suggest potential, albeit conceptual, applications in materials science and catalysis. The diazepane scaffold, with its two nitrogen atoms, can act as a bidentate ligand capable of coordinating with various metal ions.
Potential Applications in Catalysis:
Asymmetric Catalysis: By rendering the 1-cinnamyl-1,4-diazepane scaffold chiral, it could serve as a ligand for transition metals in asymmetric catalysis. The defined conformational flexibility of the seven-membered ring could create a specific chiral environment around the metal center, enabling enantioselective transformations.
Polymerization Catalysts: Metal complexes of diazepane derivatives could potentially act as catalysts for polymerization reactions, with the substituents on the diazepane ring influencing the properties of the resulting polymer.
Potential Applications in Materials Science:
Metal-Organic Frameworks (MOFs): The diazepane derivative could function as an organic linker in the construction of MOFs. The cinnamyl group offers a site for further functionalization or for polymerization reactions after MOF assembly, potentially leading to materials with tailored porosity and functionality for applications in gas storage or separation.
Functional Polymers: The cinnamyl group's double bond could be used for polymerization or for grafting the molecule onto polymer backbones. This could create functional materials with metal-chelating properties, useful for sensing applications or for the removal of heavy metals from solutions.
These applications remain speculative and would require significant foundational research to explore the coordination chemistry, stability, and catalytic activity of 1-cinnamyl-1,4-diazepane and its metal complexes.
Q & A
Q. What are the standard synthetic routes for 1-Cinnamyl-1,4-diazepane and its derivatives?
The synthesis typically involves nucleophilic substitution or alkylation of 1,4-diazepane precursors. For example, derivatives like 1-benzyl-1,4-diazepane are synthesized using 1,3-dibromopropane and N,N′-dibenzylethylenediamine in polar aprotic solvents (e.g., acetonitrile/DMF mixtures) under reflux conditions. Catalysts such as K₂CO₃ and KI are employed to enhance reaction efficiency, followed by purification via column chromatography or recrystallization . Characterization is performed using MS-ESI, FT-IR, and elemental analysis .
Q. How is the crystal structure of 1-Cinnamyl-1,4-diazepane determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 1,4-ditosyl-1,4-diazepane was analyzed using a Rigaku Mercury CCD/AFC diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K. Displacement parameters and hydrogen bonding (e.g., C–H⋯O interactions) are refined using SHELX software, achieving R-factors < 0.05 for high precision . The orthorhombic crystal system (space group P2₁2₁2₁) and lattice parameters (e.g., a = 6.3407 Å, b = 10.367 Å) are reported .
Q. What spectroscopic methods are used for structural validation?
- Mass spectrometry (MS-ESI): Confirms molecular weight (e.g., m/z 408.52 for 1,4-ditosyl-1,4-diazepane) .
- FT-IR: Identifies functional groups (e.g., sulfonyl stretches at ~1350 cm⁻¹) .
- ¹H/¹³C NMR: Resolves proton environments (e.g., methylene protons in the diazepane ring at δ ~2.5–3.5 ppm) .
Advanced Research Questions
Q. How do conformational variations in 1,4-diazepane derivatives affect biological activity?
Disordered atomic positions (e.g., C8 and C9 in 1,4-ditosyl-1,4-diazepane with refined occupancy ratios of 0.534:0.466) can influence binding to biological targets. Molecular dynamics simulations or comparative SAR studies are recommended to assess how substituents (e.g., cinnamyl vs. benzyl groups) modulate interactions with receptors like sigma or orexin receptors .
Q. What methodologies resolve contradictions in antimicrobial adjuvant activity data?
Contradictions in minimum inhibitory concentration (MIC) values (e.g., antibiotic activity gain A = 0.4–0.1 mg/mL) require strain-specific validation. For instance, 1-benzyl-1,4-diazepane’s adjuvant effect varies in E. coli strains (1-DC14PS vs. AG100MKX) due to efflux pump heterogeneity. Use isogenic mutant strains and checkerboard assays to isolate compound-efflux pump interactions .
Q. How can crystallographic disorder be addressed during refinement?
For disordered atoms (e.g., split positions in the diazepane ring), apply distance restraints (N–C = 1.47 Å, C–C = 1.52 Å) and anisotropic displacement parameters. Use the SHELXL "PART" instruction to refine occupancy ratios. Validate with residual density maps and Flack parameters (e.g., σ = 0.03(7) for absolute structure determination) .
Q. What strategies optimize 1-Cinnamyl-1,4-diazepane’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
